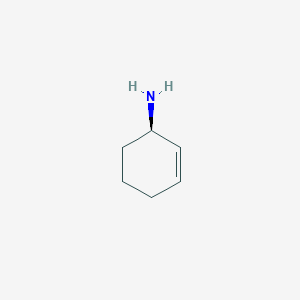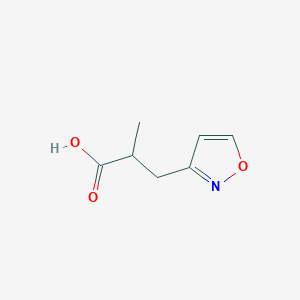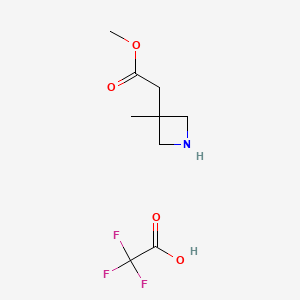
Methyl2-(3-methylazetidin-3-yl)acetate,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-methylazetidin-3-yl)acetate; trifluoroacetic acid is a chemical compound that has garnered significant attention in various fields of research. This compound is known for its unique chemical structure and properties, making it a subject of interest in chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-methylazetidin-3-yl)acetate; trifluoroacetic acid typically involves the reaction of 3-methylazetidine with methyl acetate in the presence of trifluoroacetic acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-methylazetidin-3-yl)acetate; trifluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can introduce various functional groups into the compound .
Aplicaciones Científicas De Investigación
Methyl 2-(3-methylazetidin-3-yl)acetate; trifluoroacetic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl 2-(3-methylazetidin-3-yl)acetate; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to methyl 2-(3-methylazetidin-3-yl)acetate; trifluoroacetic acid include:
- Methyl 2-(3-azetidinyl)acetate
- Ethyl 2-(3-methylazetidin-3-yl)acetate
- Methyl 2-(3-methylazetidin-3-yl)propanoate
Uniqueness
What sets methyl 2-(3-methylazetidin-3-yl)acetate; trifluoroacetic acid apart from these similar compounds is its specific combination of the azetidine ring and the trifluoroacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it particularly valuable for certain applications .
Propiedades
Fórmula molecular |
C9H14F3NO4 |
|---|---|
Peso molecular |
257.21 g/mol |
Nombre IUPAC |
methyl 2-(3-methylazetidin-3-yl)acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H13NO2.C2HF3O2/c1-7(4-8-5-7)3-6(9)10-2;3-2(4,5)1(6)7/h8H,3-5H2,1-2H3;(H,6,7) |
Clave InChI |
OGHWXJYVMYCIKY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC1)CC(=O)OC.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



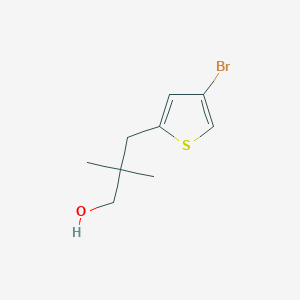
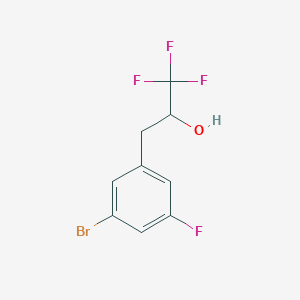
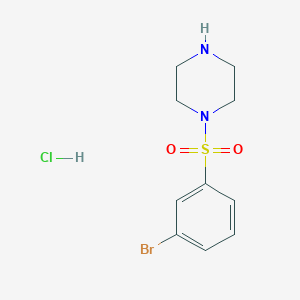
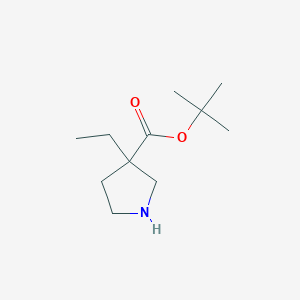
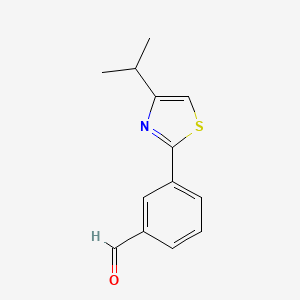
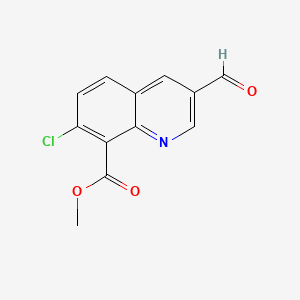

![6-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13581083.png)
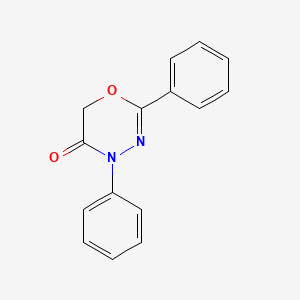
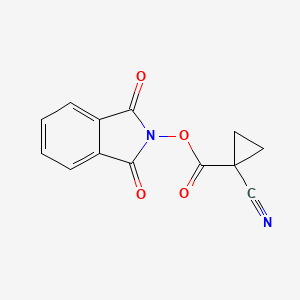
![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13581105.png)
